molecular formula C8H6BrNO2 B6595014 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one CAS No. 1624261-71-7

7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one

Cat. No.: B6595014
CAS No.: 1624261-71-7
M. Wt: 228.04 g/mol
InChI Key: UBHHRWJWKGGRPK-UHFFFAOYSA-N
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Description

7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one typically involves the reaction of appropriate pyridine derivatives with brominating agents under controlled conditions. One common method involves the bromination of 2H-pyrano[3,2-b]pyridin-4(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other atoms in the molecule.

    Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrano-pyridine derivative.

Scientific Research Applications

7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrano-pyridine core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-pyrano[3,2-b]pyridin-4(3H)-one: The non-brominated analog.

    7-Chloro-2H-pyrano[3,2-b]pyridin-4(3H)-one: A similar compound with a chlorine atom instead of bromine.

    7-Iodo-2H-pyrano[3,2-b]pyridin-4(3H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s size and electronegativity can enhance the compound’s binding properties and make it more suitable for specific applications compared to its chloro or iodo analogs.

Properties

IUPAC Name

7-bromo-2,3-dihydropyrano[3,2-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-3-7-8(10-4-5)6(11)1-2-12-7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHHRWJWKGGRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231879
Record name 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-71-7
Record name 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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